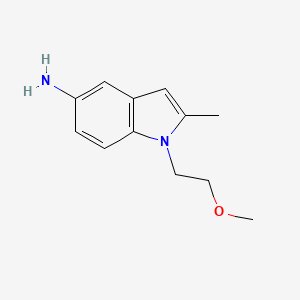

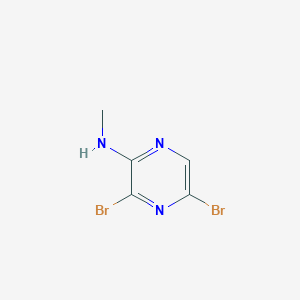

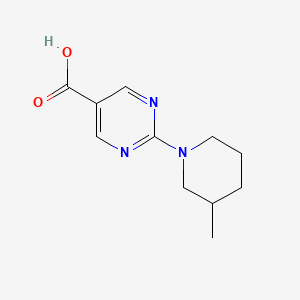

3,5-dibromo-N-methylpyrazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

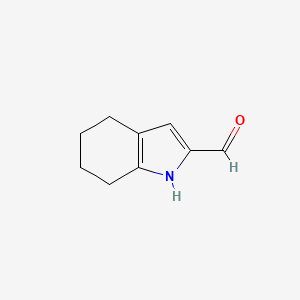

The compound of interest, 3,5-dibromo-N-methylpyrazin-2-amine, is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the chemical behavior that might be expected from 3,5-dibromo-N-methylpyrazin-2-amine.

Synthesis Analysis

The synthesis of unsymmetrical 3,5-disubstituted pyridylpiperazines, which are structurally related to the compound , has been achieved through a palladium-catalyzed regioselective cross-coupling reaction starting from tribromopyridine . This suggests that similar palladium-catalyzed methods could potentially be applied to the synthesis of 3,5-dibromo-N-methylpyrazin-2-amine.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using 1H and 13C NMR spectroscopy and X-ray crystallographic analysis . These techniques are crucial for determining the structure of newly synthesized compounds, including potential derivatives of 3,5-dibromo-N-methylpyrazin-2-amine.

Chemical Reactions Analysis

The interaction of related compounds with amines has been shown to proceed regioselectively, leading to the formation of N,N-dimethylformamidine derivatives . Additionally, the reaction of bis-1,3-dicarbonyl compounds with hydrazines has been used to obtain bipyrazoles , indicating that 3,5-dibromo-N-methylpyrazin-2-amine could potentially undergo similar reactions with hydrazines to form bipyrazole derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,5-dibromo-N-methylpyrazin-2-amine are not directly reported, the study of related compounds provides some context. For example, the tautomeric equilibrium of 6-amino-5-benzyl-3-methylpyrazin-2-one has been investigated, and it was found that the keto form is favored over the hydroxyl form by a significant factor under physiological conditions . This information could be relevant when considering the tautomeric forms of 3,5-dibromo-N-methylpyrazin-2-amine.

科学的研究の応用

Synthesis and Chemical Reactivity

Heterocyclic Compound Synthesis

Research has focused on synthesizing derivatives of pyrazolo[3,4-d]pyrimidines by reacting various amines with pyrazole compounds, demonstrating the utility of pyrazole derivatives in constructing complex heterocyclic structures which could be analogously related to the reactivity of compounds like "3,5-dibromo-N-methylpyrazin-2-amine" (Makarov et al., 2003).

Corrosion Inhibition

Certain pyrazole compounds have been studied for their inhibitory effects on the corrosion of metals, suggesting potential applications for "3,5-dibromo-N-methylpyrazin-2-amine" in corrosion protection (Chetouani et al., 2005).

Mechanistic Studies and Catalysis

- Aminocarbonylation Reactions: Studies have explored the functionalization of heterocyclic rings via palladium-catalyzed aminocarbonylation, indicating the potential of "3,5-dibromo-N-methylpyrazin-2-amine" in complex organic syntheses and the development of novel catalytic processes (Takács et al., 2012).

Material Science and Organic Electronics

- Optoelectronic Properties: The reactions of pyrazine derivatives with amines to yield products with unique optical and electronic properties suggest the relevance of "3,5-dibromo-N-methylpyrazin-2-amine" in the development of new materials for electronic applications (Hou & Matsuoka, 1993).

Pharmaceutical and Biological Applications

- Antimicrobial and Antitumor Activities: The synthesis of new heterocyclic compounds with potential antimicrobial and antitumor activities highlights the importance of pyrazine derivatives in medicinal chemistry and the possibility of "3,5-dibromo-N-methylpyrazin-2-amine" serving as a precursor or intermediate in the development of therapeutic agents (Behbehani et al., 2011).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

3,5-dibromo-N-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c1-8-5-4(7)10-3(6)2-9-5/h2H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAKWTWMAXDNJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(N=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dibromo-N-methylpyrazin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

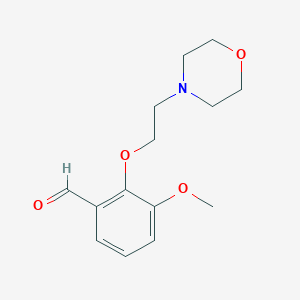

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)